molecular formula C18H15F3N4O3S B6094092 4-(2-oxopyrrolidin-1-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide

4-(2-oxopyrrolidin-1-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide

Cat. No.: B6094092
M. Wt: 424.4 g/mol
InChI Key: QDEMFYMPLVBOLT-UHFFFAOYSA-N
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Description

4-(2-oxopyrrolidin-1-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidinone ring, a benzimidazole moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-oxopyrrolidin-1-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the individual components. The pyrrolidinone ring can be synthesized through the cyclization of γ-aminobutyric acid derivatives. The benzimidazole moiety is often prepared via the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-oxopyrrolidin-1-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(2-oxopyrrolidin-1-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(2-oxopyrrolidin-1-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzimidazole moiety may interact with nucleic acids or proteins, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
  • N-(2-trifluoromethylphenyl)benzenesulfonamide
  • 1H-benzimidazole-2-sulfonamide

Uniqueness

4-(2-oxopyrrolidin-1-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzimidazole moiety provides specific binding interactions with biological targets.

Properties

IUPAC Name

4-(2-oxopyrrolidin-1-yl)-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O3S/c19-18(20,21)17-22-14-8-3-11(10-15(14)23-17)24-29(27,28)13-6-4-12(5-7-13)25-9-1-2-16(25)26/h3-8,10,24H,1-2,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEMFYMPLVBOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)N=C(N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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